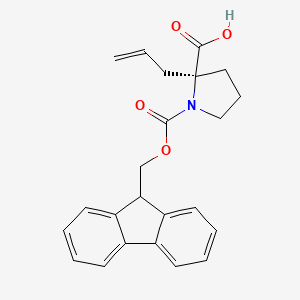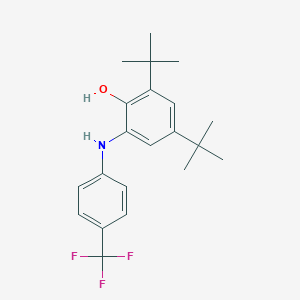
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of tert-butyl groups and a trifluoromethyl-substituted phenylamino group attached to the phenol ring. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of isobutylene and sulfuric acid to achieve the alkylation of phenol, resulting in the formation of 2,4-di-tert-butylphenol . This intermediate can then be reacted with 4-(trifluoromethyl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The alkylation step is typically carried out in the presence of a strong acid catalyst, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol has a wide range of applications in scientific research:
Biology: The compound’s stability and unique properties make it useful in biological assays and as a reagent in biochemical studies.
Mechanism of Action
The mechanism by which 2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. These interactions can modulate the activity of specific pathways and processes within cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound is similar in structure but lacks the trifluoromethyl-substituted phenylamino group.
2,6-Di-tert-butylphenol: Another related compound with tert-butyl groups at different positions on the phenol ring.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound contains a benzotriazole group instead of the phenylamino group.
Uniqueness
The presence of the trifluoromethyl-substituted phenylamino group in 2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol imparts unique properties such as enhanced stability and specific interactions with molecular targets. This makes it distinct from other similar compounds and valuable in various applications.
Properties
Molecular Formula |
C21H26F3NO |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[4-(trifluoromethyl)anilino]phenol |
InChI |
InChI=1S/C21H26F3NO/c1-19(2,3)14-11-16(20(4,5)6)18(26)17(12-14)25-15-9-7-13(8-10-15)21(22,23)24/h7-12,25-26H,1-6H3 |
InChI Key |
WCADJWITYOVGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=C(C=C2)C(F)(F)F)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


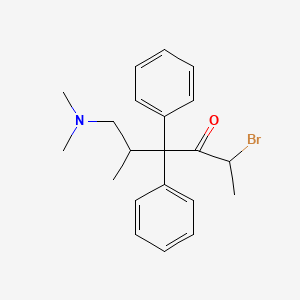
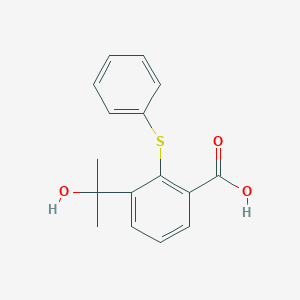
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)
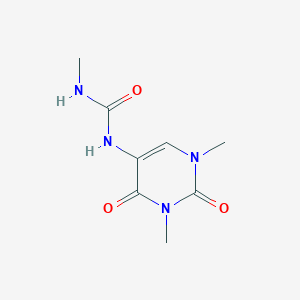
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
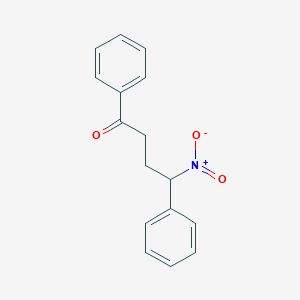
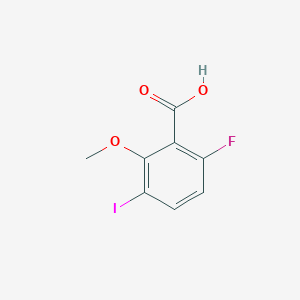
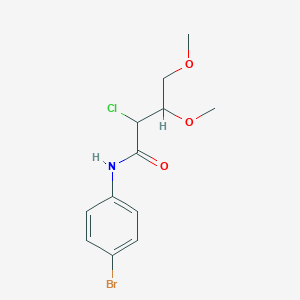
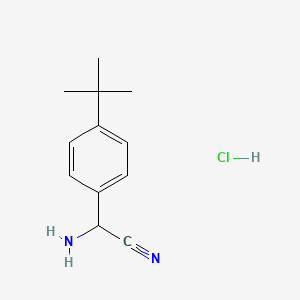

![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
